A3-APO -

A3-APO

Catalog Number: EVT-247250
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A3-APO is a synthetic proline-rich antimicrobial peptide designed to combat multidrug-resistant bacterial infections. Its amino acid sequence is optimized for enhanced efficacy against various strains of bacteria, particularly those associated with nosocomial infections. The peptide has garnered attention for its potential applications in clinical settings due to its unique mechanism of action and stability profile.

Source and Classification

A3-APO is classified as an antimicrobial peptide, specifically a dimer derived from the Chex-Arg20 monomer. It was developed through statistical analysis of native antibacterial peptides and proteins to maximize its antibacterial properties. The peptide is synthesized using solid-phase peptide synthesis techniques, which allow for precise control over its amino acid composition and structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of A3-APO involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain attached to an insoluble resin. The process typically includes the following steps:

  1. Amino Acid Coupling: Individual amino acids are coupled to the resin-bound peptide using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  2. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin using a cleavage reagent.
  3. Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove any unreacted starting materials and by-products.
  4. Characterization: The final product is characterized using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) to confirm its identity and purity .
Molecular Structure Analysis

Structure and Data

A3-APO consists of a specific sequence of amino acids:

 Chex Arg Pro Asp Lys Pro Arg Pro Tyr Leu Pro Arg Pro Arg Pro Pro Arg Pro Val Arg 2Dab\text{ Chex Arg Pro Asp Lys Pro Arg Pro Tyr Leu Pro Arg Pro Arg Pro Pro Arg Pro Val Arg }_2-\text{Dab}

Where "Chex" represents 1-amino cyclohexyl carboxylic acid and "Dab" denotes 2,4-diaminobutyric acid. The molecular weight of A3-APO is approximately 5074 Da, with various fragments identified during stability assessments in biological fluids .

Chemical Reactions Analysis

Reactions and Technical Details

A3-APO exhibits significant antibacterial activity through several mechanisms:

  1. Membrane Disruption: The peptide interacts with bacterial membranes, leading to membrane disintegration.
  2. Synergistic Effects: A3-APO has been shown to enhance the efficacy of conventional antibiotics when used in combination, making it a valuable candidate for treating resistant infections .

The stability of A3-APO in biological systems has been studied extensively, revealing that it undergoes gradual decomposition when exposed to serum, which necessitates higher dosages for effective in vivo activity compared to in vitro assessments .

Mechanism of Action

Process and Data

The mechanism by which A3-APO exerts its antibacterial effects involves:

  1. Binding to Bacterial Membranes: The positively charged regions of the peptide interact with negatively charged components of bacterial membranes.
  2. Induction of Membrane Permeability: This interaction leads to increased permeability of the bacterial membrane, resulting in cell lysis and death.
  3. Pharmacokinetics: In vivo studies indicate that A3-APO maintains a significant concentration in serum for a duration sufficient to achieve therapeutic effects, with a half-life of approximately 230 minutes in diluted serum .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

A3-APO displays several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: Demonstrates considerable stability in diluted serum, although it decomposes over time when exposed to full blood preparations.
  • Toxicity Profile: Initial toxicity studies indicate that A3-APO can be administered safely at doses up to 100 µg/mouse without significant adverse effects .
Applications

Scientific Uses

A3-APO has potential applications in various fields:

  1. Antimicrobial Therapy: It serves as a candidate for treating infections caused by multidrug-resistant bacteria.
  2. Combination Therapy: Its ability to enhance the effectiveness of existing antibiotics makes it suitable for use in combination therapies against resistant strains .
  3. Research Tool: A3-APO can be utilized in research settings to study bacterial resistance mechanisms and the development of new antimicrobial strategies.
Introduction to A3-APO in the Context of Antimicrobial Resistance

Emergence of Multidrug-Resistant Gram-Negative Pathogens

Multidrug-resistant (MDR) Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, represent a critical threat to global public health. These pathogens exhibit resistance to last-resort antibiotics like carbapenems, with mortality rates exceeding 30% in systemic infections [7]. The World Health Organization identifies carbapenem-resistant A. baumannii as a "Priority 1 Critical" pathogen due to limited treatment options and rapidly escalating resistance rates, which increased from 13% to 46% in military hospitals within two years [4]. Gram-negative bacteria employ impermeable membranes, efflux pumps, and biofilms to evade conventional antibiotics, contributing to ~1.27 million annual deaths directly attributable to antimicrobial resistance (AMR) [7] [8].

Rationale for Designer Proline-Rich Antimicrobial Peptides (PrAMPs)

Conventional antibiotics increasingly fail against MDR pathogens due to single-target mechanisms that enable rapid resistance evolution. Proline-rich antimicrobial peptides (PrAMPs) represent an innovative alternative with:

  • Target specificity: Selective inhibition of bacterial DnaK heat shock protein without affecting mammalian Hsp70 [1]
  • Dual mechanisms: Combining membrane disruption and intracellular protein folding inhibition [2]
  • Resistance mitigation: Lower propensity for resistance development compared to small-molecule antibiotics [3]PrAMPs overcome limitations of conventional cationic peptides (e.g., toxicity, serum instability) through enhanced target precision and reduced hemolytic activity [1].

A3-APO as a Preclinical Candidate: Historical Development and Design Philosophy

A3-APO emerged from rational design efforts to create dimeric PrAMPs with optimized pharmacokinetic and pharmacodynamic properties. Its development involved:

  • Scaffold optimization: Iterative modifications of natural PrAMP scaffolds (e.g., pyrrhocoricin) to enhance bacterial uptake and protease resistance [1]
  • Dimeric architecture: Covalent linkage of two identical peptide chains via a 2,4-diamino-butyric acid (Dab) spacer to promote membrane interaction [2]
  • Structural enhancements: Incorporation of 1-amino-cyclohexane carboxylic acid (Chex) at N-termini to impede enzymatic degradation [4]Preclinical selection criteria prioritized membrane-disrupting capability, DnaK inhibition, serum stability, and synergy with conventional antibiotics [2]. A3-APO demonstrated superior performance across these parameters, establishing it as a leading preclinical candidate among synthetic PrAMPs [1] [3].

Table 1: Key Designer PrAMPs in Preclinical Development

PeptideStructureKey FeaturesMIC Range (mg/L)
A3-APODimericChex modification, Dab linker2–128 [2]
Chex1-Arg20MonomericMetabolite of A3-APO8–>64 [4]
PyrrhocoricinNatural monomerProline-rich core16–>64 [1]

Properties

Product Name

A3-APO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.